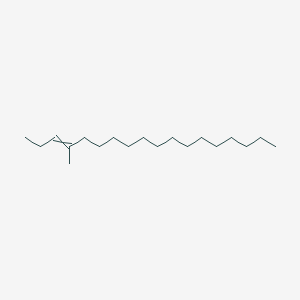
4-Methyloctadec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloctadec-3-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond between the third and fourth carbon atoms and a methyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctadec-3-ene can be achieved through several methods. One common approach involves the reduction of 4-methyloctadec-3-yne using hydrogen in the presence of a palladium catalyst. Another method includes the use of Grignard reagents, where 4-methyl-1-bromooctadecane is reacted with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with a suitable electrophile to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyloctadec-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alkanes.
Substitution: It can undergo substitution reactions where the double bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: 4-Methyloctadecan-3-ol, 4-Methyloctadecanal, 4-Methyloctadecanoic acid.
Reduction: 4-Methyloctadecane.
Substitution: 4-Bromo-4-methyloctadecane, 4-Chloro-4-methyloctadecane.
Scientific Research Applications
4-Methyloctadec-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of 4-Methyloctadec-3-ene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular signaling and metabolic processes. The double bond in its structure allows it to participate in addition reactions, forming new compounds that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyloctadec-7-ene
- 14-Methyloctadec-1-ene
- 6-Methyloctadec-2-one
Comparison
4-Methyloctadec-3-ene is unique due to the position of its double bond and methyl group, which confer distinct reactivity and physical properties. Compared to 2-Methyloctadec-7-ene and 14-Methyloctadec-1-ene, it has different steric and electronic effects, influencing its behavior in chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
495397-60-9 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
4-methyloctadec-3-ene |
InChI |
InChI=1S/C19H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h17H,4-16,18H2,1-3H3 |
InChI Key |
OKFARPKORSESQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
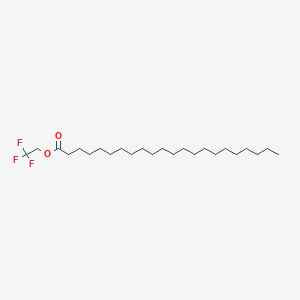
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
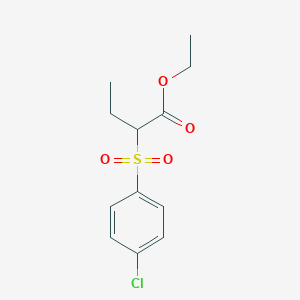
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
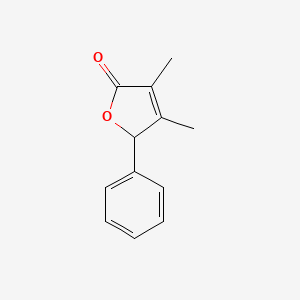
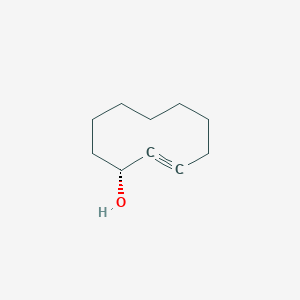
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
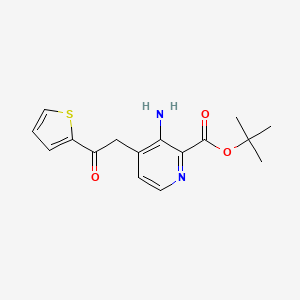
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

